N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethoxybenzamide
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Overview
Description
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethoxybenzamide is a complex organic compound characterized by its intricate molecular structure
Mechanism of Action
Target of Action
The primary targets of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethoxybenzamide are two enzymes involved in bacterial membrane synthesis: D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) . These enzymes play a crucial role in the formation of bacterial cell walls, making them attractive targets for antibacterial agents.
Mode of Action
The compound interacts with its targets, MurD and GlmU, inhibiting their function. This disruption in the enzymes’ activity leads to a halt in the synthesis of bacterial cell walls. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation .
Biochemical Pathways
The inhibition of MurD and GlmU affects the biochemical pathways involved in bacterial cell wall synthesis. The downstream effects of this disruption include impaired cell wall formation, leading to bacterial cell death .
Pharmacokinetics
It has been found to be stable and slightly more soluble than similar compounds in most organic solvents compatible with microbiological assays .
Result of Action
The compound exhibits bactericidal activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 . Its action results in a disturbed membrane architecture, as revealed by transmission electron microscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethoxybenzamide typically involves multiple steps, starting with the formation of the tetrahydroquinoline core This can be achieved through the reduction of quinoline derivatives
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethoxybenzamide may be used to study enzyme inhibition or receptor binding. Its interactions with biological targets can provide insights into molecular mechanisms.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific biological targets makes it a candidate for therapeutic use in treating various diseases.
Industry: In the industrial sector, this compound may be used in the production of advanced materials or as a component in chemical formulations.
Comparison with Similar Compounds
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-fluorobenzamide
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide
Uniqueness: N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethoxybenzamide stands out due to its specific substitution pattern and the presence of the dimethoxybenzamide group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-30-22-13-10-18(16-23(22)31-2)24(27)25-19-11-12-21-17(15-19)7-6-14-26(21)32(28,29)20-8-4-3-5-9-20/h3-5,8-13,15-16H,6-7,14H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKYXGYOMFAOLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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